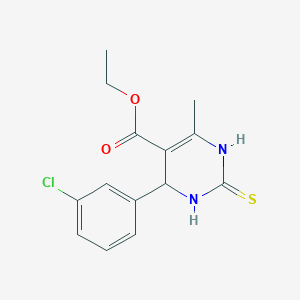
7,7-Difluorocholestanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Difluorocholestanol is a compound that belongs to the class of steroids. This compound has been synthesized and studied for its potential applications in scientific research. The synthesis method involves the use of various chemical reactions and techniques. The compound has been found to have several biochemical and physiological effects, and its mechanism of action has been studied extensively.
Scientific Research Applications
7,7-Difluorocholestanol has been studied extensively for its potential applications in scientific research. It has been found to have several applications in the field of medicinal chemistry, including the development of new drugs and therapies for various diseases. It has also been studied for its potential applications in the field of biochemistry and molecular biology, including the study of protein-lipid interactions and membrane structure.
Mechanism of Action
The mechanism of action of 7,7-Difluorocholestanol involves its interaction with various proteins and lipids in the cell membrane. It has been found to alter the physical properties of the cell membrane, including its fluidity and permeability. This alteration in the cell membrane properties leads to changes in the function of various membrane-bound proteins, including ion channels and receptors.
Biochemical and Physiological Effects
7,7-Difluorocholestanol has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cholesterol esterase and acetylcholinesterase. It has also been found to have anti-inflammatory properties and to inhibit the growth of cancer cells. In addition, it has been found to have an effect on the cardiovascular system, including the regulation of blood pressure and the prevention of atherosclerosis.
Advantages and Limitations for Lab Experiments
The advantages of using 7,7-Difluorocholestanol in lab experiments include its ability to alter the properties of the cell membrane, which can be useful in studying various membrane-bound proteins. It also has potential applications in the development of new drugs and therapies. The limitations of using 7,7-Difluorocholestanol in lab experiments include its potential toxicity and the need for specialized equipment and techniques for its synthesis and purification.
Future Directions
There are several future directions for the study of 7,7-Difluorocholestanol. One potential direction is the study of its potential applications in the field of drug development, including the development of new therapies for various diseases. Another potential direction is the study of its interaction with various membrane-bound proteins and its effect on their function. Additionally, the study of the potential toxicity of 7,7-Difluorocholestanol and its impact on human health is an important area of future research.
Conclusion
In conclusion, 7,7-Difluorocholestanol is a compound that has several potential applications in scientific research. Its synthesis method involves the use of various chemical reactions, and it has been found to have several biochemical and physiological effects. Its mechanism of action involves its interaction with various proteins and lipids in the cell membrane. While it has several advantages for lab experiments, including its ability to alter the properties of the cell membrane, it also has limitations, including its potential toxicity. There are several future directions for the study of 7,7-Difluorocholestanol, including its potential applications in drug development and the study of its interaction with various membrane-bound proteins.
Synthesis Methods
The synthesis of 7,7-Difluorocholestanol involves the use of several chemical reactions. The starting material for the synthesis is cholesterol, which is converted to 7-ketocholesterol using a chemical reaction. 7-ketocholesterol is then converted to 7,7-Difluorocholestanol using a series of chemical reactions that involve the use of fluorinating agents and reducing agents. The final product is obtained after purification using various techniques such as column chromatography and recrystallization.
properties
CAS RN |
111300-79-9 |
|---|---|
Product Name |
7,7-Difluorocholestanol |
Molecular Formula |
C27H46F2O |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(3S,5R,8R,9S,10S,13R,14S,17R)-7,7-difluoro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46F2O/c1-17(2)7-6-8-18(3)21-9-10-22-24-23(12-14-26(21,22)5)25(4)13-11-20(30)15-19(25)16-27(24,28)29/h17-24,30H,6-16H2,1-5H3/t18-,19-,20+,21-,22+,23+,24+,25+,26-/m1/s1 |
InChI Key |
XRKOSUXXQLHKFI-GVGILINXSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)(F)F)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)(F)F)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)(F)F)C |
synonyms |
7,7-difluorocholestanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(4-Chloro-phenyl)-3-oxo-propenylamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide](/img/structure/B220083.png)

![(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol](/img/structure/B220115.png)
![N-(2-methoxy-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B220123.png)
![2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B220134.png)

![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)




![5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B220214.png)
![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)